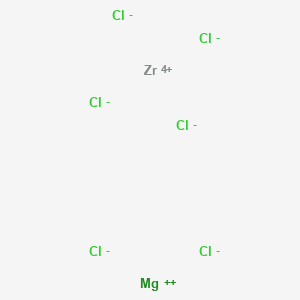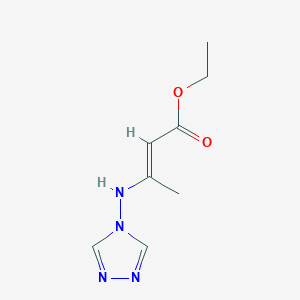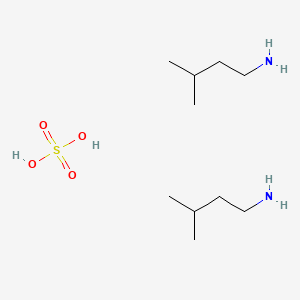
3-Methylbutan-1-amine hemisulfate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methylbutan-1-amine hemisulfate, also known as isoamylamine hemisulfate, is an organic compound with the molecular formula C5H13N. It is a primary amine with a branched alkyl chain, making it a versatile building block in organic synthesis. This compound is known for its applications in various fields, including chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions
3-Methylbutan-1-amine can be synthesized through several methods. One common method involves the nucleophilic substitution of haloalkanes with ammonia. For example, the reaction of 3-methyl-1-bromobutane with ammonia yields 3-methylbutan-1-amine. This reaction typically requires heating and the presence of a solvent such as ethanol .
Another method involves the reduction of 3-methylbutanenitrile using hydrogen gas in the presence of a metal catalyst like palladium on carbon. This reduction process converts the nitrile group to an amine group, resulting in the formation of 3-methylbutan-1-amine .
Industrial Production Methods
Industrial production of 3-methylbutan-1-amine often involves large-scale reduction of nitriles or the amination of alcohols. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced catalytic systems to ensure efficient production .
化学反応の分析
Types of Reactions
3-Methylbutan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitriles or amides.
Reduction: Reduction reactions can further modify the amine group, although this is less common.
Substitution: The amine group can participate in nucleophilic substitution reactions, replacing halides or other leaving groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with a metal catalyst such as palladium on carbon (Pd/C) is typically used.
Substitution: Haloalkanes and ammonia or amines are commonly used reagents.
Major Products Formed
Oxidation: Nitriles and amides.
Reduction: Further reduced amines or hydrocarbons.
Substitution: Alkylated amines and ammonium salts.
科学的研究の応用
3-Methylbutan-1-amine hemisulfate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals.
Biology: It serves as a precursor for the synthesis of biologically active compounds, including neurotransmitters and enzyme inhibitors.
Medicine: It is involved in the development of drugs targeting various diseases, including neurological disorders and infections.
Industry: It is used in the production of dyes, polymers, and other industrial chemicals
作用機序
The mechanism of action of 3-methylbutan-1-amine hemisulfate involves its interaction with specific molecular targets. As a primary amine, it can form hydrogen bonds and ionic interactions with various biomolecules. This allows it to act as a ligand for enzymes and receptors, modulating their activity and influencing biochemical pathways .
類似化合物との比較
Similar Compounds
3-Methylbutylamine: A closely related compound with similar chemical properties.
Isopentylamine: Another primary amine with a branched alkyl chain.
3,3-Dimethylpropylamine: A structural isomer with different branching.
Uniqueness
3-Methylbutan-1-amine hemisulfate is unique due to its specific branching and functional group arrangement, which imparts distinct reactivity and interaction profiles. This makes it particularly valuable in applications requiring precise molecular interactions .
特性
分子式 |
C10H28N2O4S |
|---|---|
分子量 |
272.41 g/mol |
IUPAC名 |
3-methylbutan-1-amine;sulfuric acid |
InChI |
InChI=1S/2C5H13N.H2O4S/c2*1-5(2)3-4-6;1-5(2,3)4/h2*5H,3-4,6H2,1-2H3;(H2,1,2,3,4) |
InChIキー |
BHIHPZFEQAQAFU-UHFFFAOYSA-N |
正規SMILES |
CC(C)CCN.CC(C)CCN.OS(=O)(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



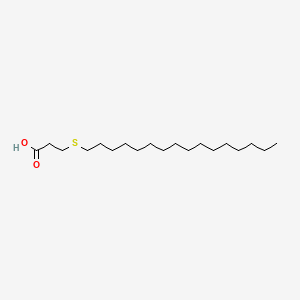
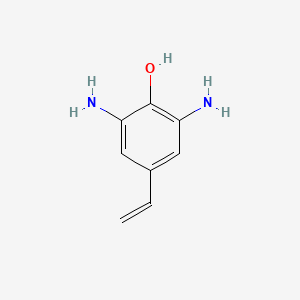
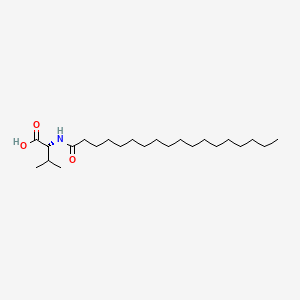
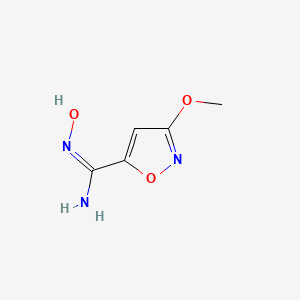
![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B13828194.png)
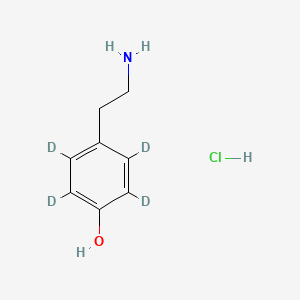

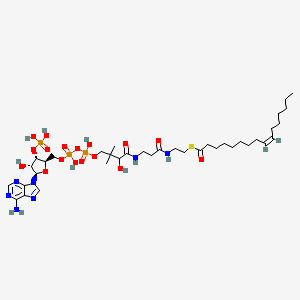
![2-Amino-3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridine-4-carbohydrazide](/img/structure/B13828213.png)

